MC 976
CAS No.: 129831-99-8
Cat. No.: VC0534640
Molecular Formula: C27H42O3
Molecular Weight: 414.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129831-99-8 |
---|---|
Molecular Formula | C27H42O3 |
Molecular Weight | 414.6 g/mol |
IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Standard InChI | InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1 |
Standard InChI Key | NQHWMFGCRBTMOO-KJLYFKKZSA-N |
Isomeric SMILES | C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
SMILES | CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Canonical SMILES | CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Characteristics
MC 976 shares the core structure of vitamin D3 but contains specific modifications that distinguish it from the natural hormone. Both stereoisomers of MC 976 have identical molecular formulas and nearly identical molecular weights, but differ in their three-dimensional spatial arrangement at the C-24 position .
The basic chemical characteristics of MC 976 stereoisomers are summarized in the following table:
Property | (24R)-MC 976 | (24S)-MC 976 |
---|---|---|
CAS Number | 112828-09-8 | 112849-14-6 |
Molecular Formula | C27H42O3 | C27H42O3 |
Molecular Weight | 414.62 | 414.62058 |
PubChem ID | 71576664 | 71576665 |
Heavy Atom Count | - | 30 |
Defined Atom Stereocenter Count | - | 7 |
LogP | - | 5.314 |
Hydrogen Bond Donor Count | - | 3 |
Hydrogen Bond Acceptor Count | - | 3 |
Rotatable Bond Count | - | 6 |
Complexity | - | 703 |
Structural Identifiers
Both stereoisomers of MC 976 can be precisely identified and distinguished using standardized chemical notation systems. These identifiers are essential for researchers to ensure they are working with the correct stereoisomer in their studies .
The detailed structural identifiers for both MC 976 stereoisomers are provided below:
Identifier Type | (24R)-MC 976 | (24S)-MC 976 |
---|---|---|
Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
SMILES | CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | CC@H[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\CC@HO)C |
Standard InChIKey | NQHWMFGCRBTMOO-AOLSRVLUSA-N | NQHWMFGCRBTMOO-DWCMLEBJSA-N |
The key difference between the two stereoisomers lies in the configuration at the C-24 position, which is denoted by (24R) or (24S) in their respective names. This stereochemical difference is reflected in their distinct InChIKeys and detailed SMILES notations, despite sharing the same molecular formula and similar physical properties .
Physical Properties
Appearance and Solubility
The physical properties of MC 976 stereoisomers are important for researchers to consider when designing experiments and developing protocols for handling these compounds .
Property | (24R)-MC 976 | (24S)-MC 976 |
---|---|---|
Appearance | Powder | Off-white to yellow solid powder |
Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | May dissolve in DMSO, also potentially soluble in H2O, Ethanol, or DMF |
Both stereoisomers exhibit limited water solubility, which is typical for vitamin D derivatives and other secosteroids. This hydrophobic nature necessitates the use of organic solvents for preparing stock solutions .
Stability Considerations
Understanding the stability of MC 976 under various conditions is crucial for ensuring the integrity of research results. Both stereoisomers require specific storage and handling conditions to maintain their chemical stability over time .
The (24S)-MC 976 stereoisomer has been documented to have the following stability characteristics:
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In powder form: Stable for 3 years at -20°C and 2 years at 4°C
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In solvent: Stable for 6 months at -80°C and 1 month at -20°C
Additionally, both stereoisomers require protection from light during transportation and storage, and should be kept in a sealed, protected environment (e.g., under nitrogen) to avoid exposure to moisture .
Preparation of Solutions for Research
Stock Solution Preparation
Preparing accurate stock solutions of MC 976 is critical for experimental consistency. The following guidelines can help researchers prepare reliable solutions for various applications .
For improved solubility:
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Warm the tube containing MC 976 to 37°C
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Shake in an ultrasonic bath briefly
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For (24R)-MC 976, stock solutions can be stored below -20°C for several months, though same-day preparation and use is recommended
Recommended concentrations for stock solutions (based on amount of (24S)-MC 976) :
Amount of Compound | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |
---|---|---|---|
1 mg | 2.4118 mL | 0.4824 mL | 0.2412 mL |
5 mg | 12.0592 mL | 2.4118 mL | 1.2059 mL |
10 mg | 24.1185 mL | 4.8237 mL | 2.4118 mL |
In Vivo Formulation Guidance
For research applications requiring in vivo administration of MC 976, several formulation options are available depending on the route of administration and solubility requirements .
Injection formulation options for compounds with low water solubility (like MC 976):
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Injection Formulation 1:
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Injection Formulation 2:
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Injection Formulation 3:
When preparing these formulations, it is essential to ensure complete dissolution after adding each component before proceeding to the next. Techniques such as vortexing, ultrasonication, or gentle warming may be employed to aid dissolution .
Research Applications
Vitamin D Receptor Studies
MC 976, as a vitamin D3 analog, has potential applications in research focused on vitamin D receptor (VDR) biology. The stereochemical differences between the (24R) and (24S) forms may confer distinct binding affinities and activities at the VDR, providing researchers with tools to investigate structure-activity relationships .
The compound is classified under "Vitamin D Related" and "VD/VDR" research areas, indicating its relevance to investigations of vitamin D metabolism, signaling, and receptor interactions . These studies are crucial for understanding the broader physiological roles of vitamin D beyond calcium homeostasis, including potential functions in immune modulation, cell differentiation, and metabolic regulation.
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